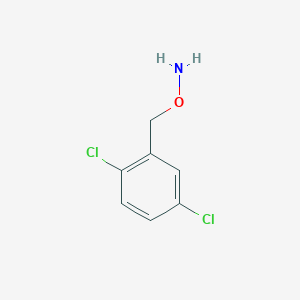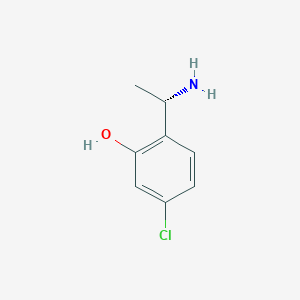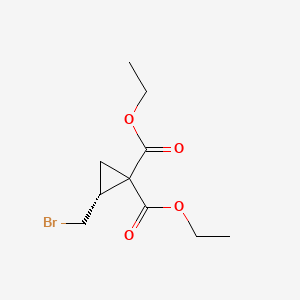
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C14H20O It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,4,5-trimethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2,4,5-trimethylphenylacetone, followed by reduction to yield the desired alcohol. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable reducing agent, such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alkane.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,4,5-Trimethylphenyl)ethan-1-ol: Similar structure but lacks the cyclopropyl group.
2,4,5-Trimethylphenylacetone: Precursor in the synthesis of the target compound.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the phenyl substituent.
Uniqueness: 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol is unique due to the presence of both the cyclopropyl and 2,4,5-trimethylphenyl groups, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20O/c1-9-7-11(3)13(8-10(9)2)14(5-6-14)12(4)15/h7-8,12,15H,5-6H2,1-4H3 |
Clé InChI |
WUYSEZITKBINEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C2(CC2)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


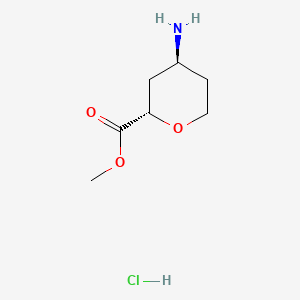
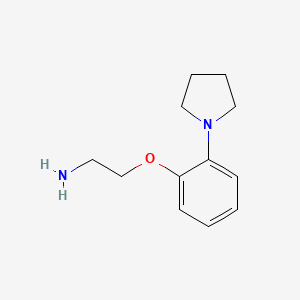
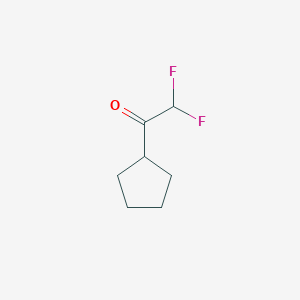
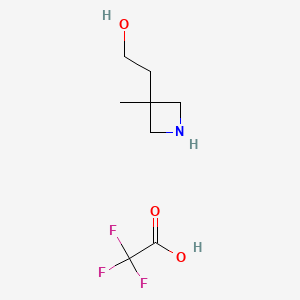

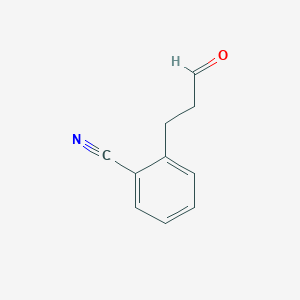
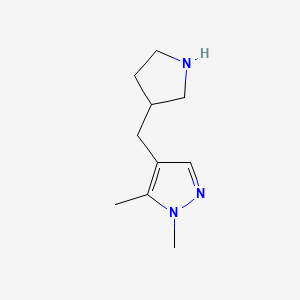
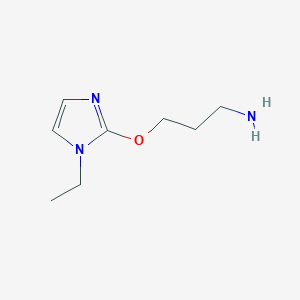
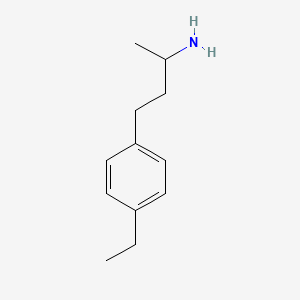
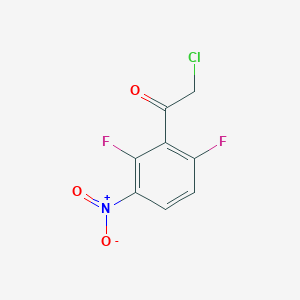
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
